molecular formula C23H28N4O2S B251447 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea

Katalognummer B251447
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: LERKMUKDSDSVCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea, also known as Sunitinib, is a small molecule drug that is used in the treatment of various types of cancers. It was first approved by the US Food and Drug Administration (FDA) in 2006 and has since been used in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The drug works by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth and angiogenesis.

Wirkmechanismus

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea works by inhibiting multiple RTKs that are involved in tumor growth and angiogenesis. These include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has been shown to have both biochemical and physiological effects on tumor cells. Biochemically, it inhibits the activity of multiple RTKs, which leads to decreased cell proliferation and increased apoptosis (programmed cell death) of tumor cells. Physiologically, it inhibits angiogenesis, which leads to decreased blood supply to the tumor and decreased tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and is readily available for purchase. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its mechanism of action and efficacy. However, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea also has some limitations for lab experiments. It is a cytotoxic drug that can affect normal cells as well as tumor cells, which can make it difficult to interpret experimental results. It also has a short half-life, which can make it difficult to maintain a consistent drug concentration in vitro.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea. This could help to personalize treatment and improve patient outcomes. Finally, there is ongoing research into the use of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea in combination with other chemotherapeutic agents to improve its efficacy and reduce toxicity.

Synthesemethoden

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)benzoyl chloride. This intermediate is then reacted with 4-isobutyrylaminophenol to form the key intermediate, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4-methylbenzoyl)thiourea. This intermediate is further purified and converted to N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea by reacting it with sodium methoxide in methanol.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancers. It has been shown to inhibit the growth of tumor cells and angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

Eigenschaften

Molekularformel

C23H28N4O2S

Molekulargewicht

424.6 g/mol

IUPAC-Name

4-methyl-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H28N4O2S/c1-16(2)22(29)27-14-12-26(13-15-27)20-10-8-19(9-11-20)24-23(30)25-21(28)18-6-4-17(3)5-7-18/h4-11,16H,12-15H2,1-3H3,(H2,24,25,28,30)

InChI-Schlüssel

LERKMUKDSDSVCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.